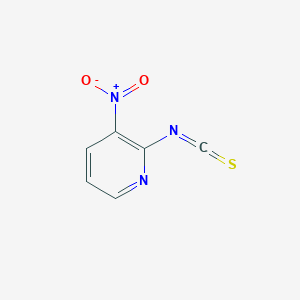
2-Isothiocyanato-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Isothiocyanato-3-nitropyridine is a chemical compound characterized by the presence of both isothiocyanate and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-nitropyridine typically involves the nitration of pyridine followed by the introduction of the isothiocyanate group. One common method involves the reaction of 3-nitropyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by isothiocyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste .
化学反応の分析
Types of Reactions: 2-Isothiocyanato-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-3-isothiocyanato pyridine.
Oxidation: Formation of sulfonyl derivatives
科学的研究の応用
2-Isothiocyanato-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 2-Isothiocyanato-3-nitropyridine involves its interaction with biological molecules through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
類似化合物との比較
- 3-Isothiocyanato-2-nitro pyridine
- 2-Isothiocyanato-4-nitro pyridine
- 3-Isothiocyanato-4-nitro pyridine
Comparison: 2-Isothiocyanato-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted applications .
特性
分子式 |
C6H3N3O2S |
|---|---|
分子量 |
181.17 g/mol |
IUPAC名 |
2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-2-1-3-7-6(5)8-4-12/h1-3H |
InChIキー |
IGXMSIJEDLJCOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N=C=S)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

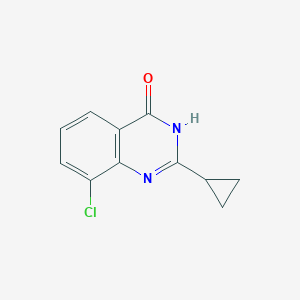
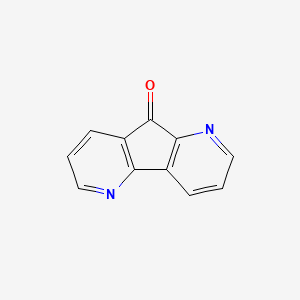
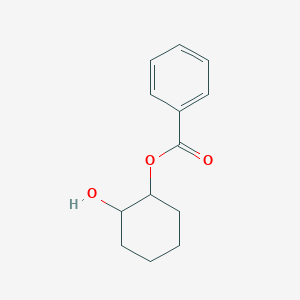
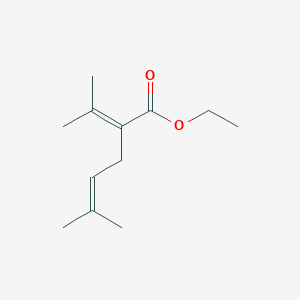
![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)
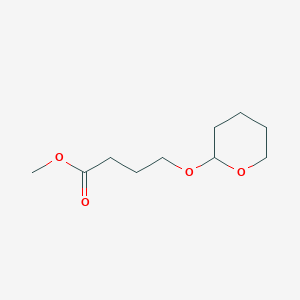
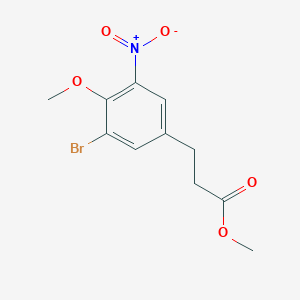
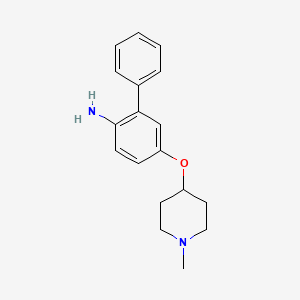
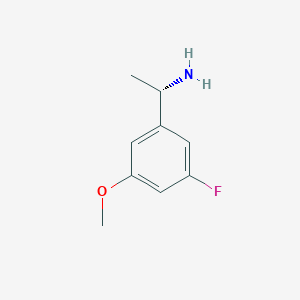

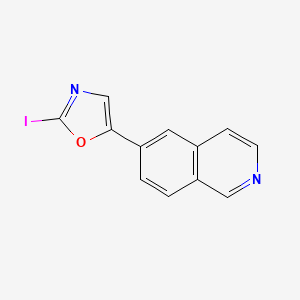
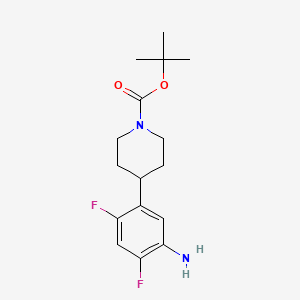
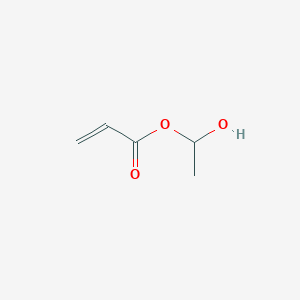
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-methanol](/img/structure/B8316350.png)
